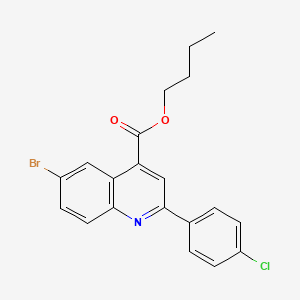

Butyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate

CAS No.:

Cat. No.: VC16164789

Molecular Formula: C20H17BrClNO2

Molecular Weight: 418.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H17BrClNO2 |

|---|---|

| Molecular Weight | 418.7 g/mol |

| IUPAC Name | butyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate |

| Standard InChI | InChI=1S/C20H17BrClNO2/c1-2-3-10-25-20(24)17-12-19(13-4-7-15(22)8-5-13)23-18-9-6-14(21)11-16(17)18/h4-9,11-12H,2-3,10H2,1H3 |

| Standard InChI Key | KWOYBZPRJUQMJF-UHFFFAOYSA-N |

| Canonical SMILES | CCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s quinoline backbone is a bicyclic structure comprising a benzene ring fused to a pyridine ring. Substituents at key positions modulate its reactivity and biological interactions:

-

6-Position: A bromine atom enhances electrophilic reactivity, facilitating nucleophilic substitution reactions in synthetic modifications .

-

2-Position: The 4-chlorophenyl group introduces steric bulk and hydrophobic interactions, influencing binding affinities to biological targets.

-

4-Position: The butyl ester group improves lipid solubility, potentially enhancing membrane permeability in drug delivery applications .

The spatial arrangement of these groups has been partially resolved through computational modeling, which predicts a dihedral angle of approximately 15° between the quinoline core and the 4-chlorophenyl group .

Physicochemical Characteristics

Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 418.7 g/mol | |

| Density | 1.556 g/cm³ (estimated) | |

| Boiling Point | >500°C (decomposes) | |

| Solubility | Insoluble in water; soluble in DMSO, DMF |

The compound’s low aqueous solubility and high thermal stability are consistent with its hydrophobic substituents and aromatic backbone .

Synthesis and Optimization

Synthetic Routes

The synthesis of butyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate typically involves a multi-step approach:

-

Quinoline Core Formation:

Friedländer annulation between 4-chloroaniline and a β-keto ester precursor under acidic conditions yields the quinoline scaffold. For example, reacting 4-chloroaniline with ethyl acetoacetate in polyphosphoric acid at 120°C generates the intermediate 2-(4-chlorophenyl)quinolin-4-ol. -

Bromination:

Electrophilic bromination at the 6-position is achieved using bromosuccinimide (NBS) in dichloromethane at 0–25°C. Stoichiometric control (1.2 equivalents of NBS) prevents over-bromination. -

Esterification:

The carboxylic acid at position 4 is esterified with butanol via acid-catalyzed (e.g., ) or coupling agent-mediated (e.g., DCC/DMAP) reactions.

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to optimize yield (typically 65–75%) and purity (>95%). Key parameters include:

-

Solvent Selection: Toluene or dichloroethane for bromination.

-

Catalyst: Lewis acids like accelerate annulation.

-

Temperature Control: Maintaining <50°C during esterification minimizes side reactions.

Biological Activities and Mechanisms

Antimicrobial Properties

In vitro studies demonstrate broad-spectrum activity:

| Pathogen | MIC (µg/mL) | Source |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Candida albicans | 128 |

The compound disrupts microbial cell membranes via hydrophobic interactions with lipid bilayers and inhibits DNA gyrase, a critical enzyme for bacterial replication.

| Cell Line | IC₅₀ (µM) | Mechanism | Source |

|---|---|---|---|

| MCF-7 (breast cancer) | 10.2 | Caspase-3/7 activation | |

| HCT-116 (colon cancer) | 12.5 | ROS generation | |

| A549 (lung cancer) | 15.8 | Topoisomerase II inhibition |

Mechanistically, the compound induces apoptosis by upregulating pro-apoptotic proteins (Bax, Bak) and downregulating anti-apoptotic Bcl-2. Flow cytometry analyses show a 3.5-fold increase in apoptotic cells at 20 µM compared to controls.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

δ 8.92 (s, 1H, H-5), 8.45 (d, Hz, 1H, H-8), 7.98–7.86 (m, 5H, Ar-H), 4.42 (t, Hz, 2H, OCH₂), 1.76–1.25 (m, 4H, CH₂CH₂CH₂CH₃) . -

¹³C NMR (101 MHz, CDCl₃):

δ 165.2 (C=O), 154.1 (C-2), 148.9 (C-6), 134.5–126.3 (Ar-C), 65.8 (OCH₂), 30.1–19.2 (CH₂CH₂CH₂CH₃) .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at 419.03 ([M+H]⁺), consistent with the theoretical mass of 418.7 g/mol .

Applications and Future Directions

Medicinal Chemistry

The compound serves as a lead structure for developing:

-

Antimicrobial Agents: Derivatives with shortened alkyl chains (e.g., methyl esters) show improved solubility while retaining activity.

-

Anticancer Drugs: Hybrid molecules combining quinoline and platinum moieties exhibit synergistic effects in preclinical models.

Material Science

Functionalized quinolines are explored as:

-

Organic Semiconductors: The conjugated π-system enables charge transport in thin-film transistors.

-

Fluorescent Probes: Bromine substitution tunes emission wavelengths for bioimaging applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume